methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound belonging to the indene family Indenes are bicyclic hydrocarbons that consist of a benzene ring fused to a cyclopentene ring This particular compound is characterized by the presence of a nitro group at the 5-position, a keto group at the 3-position, and a carboxylate ester group at the 1-position
Preparation Methods
The synthesis of methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a suitable indene precursor followed by esterification and oxidation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and oxidizing agents like potassium permanganate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to modify biomolecules, potentially disrupting normal cellular functions.
Comparison with Similar Compounds
Methyl 3-oxo-5-nitro-2,3-dihydro-1H-indene-1-carboxylate can be compared with other indene derivatives, such as:
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate:
Methyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate: The presence of additional methyl groups affects its steric properties and reactivity.
1H-Indene, 2,3-dihydro-5-methyl-: This compound lacks the nitro and ester groups, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
methyl 5-nitro-3-oxo-1,2-dihydroindene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-17-11(14)9-5-10(13)8-4-6(12(15)16)2-3-7(8)9/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNIUSOFHAVXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.